molecular formula C15H17N3O4 B14988734 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzamide

Cat. No.: B14988734
M. Wt: 303.31 g/mol
InChI Key: FUXRAXYJKMBDLR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoyl chloride with N,N-dimethyl-2-(furan-2-yl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The dimethylamino group and furan ring may also contribute to its binding affinity to certain enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzamide

InChI

InChI=1S/C15H17N3O4/c1-17(2)13(14-4-3-9-22-14)10-16-15(19)11-5-7-12(8-6-11)18(20)21/h3-9,13H,10H2,1-2H3,(H,16,19)

InChI Key

FUXRAXYJKMBDLR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CO2

Origin of Product

United States

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